C24H22O3PRh-

Beschreibung

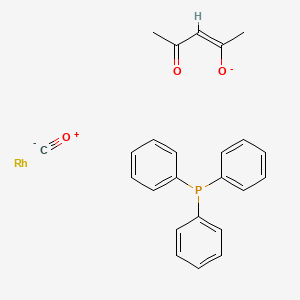

Rhodium, (triphenylphosphine)carbonylacetylacetonate is a coordination complex with the molecular formula C24H23O3PRh and a molecular weight of 493.32 g/mol . This compound is known for its yellow color and is soluble in acetone and chlorinated solvents . It is widely used as a catalyst in various chemical reactions, particularly in the petrochemical industry .

Eigenschaften

CAS-Nummer |

25470-96-6 |

|---|---|

Molekularformel |

C24H22O3PRh- |

Molekulargewicht |

492.3 g/mol |

IUPAC-Name |

carbon monoxide;4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1 |

InChI-Schlüssel |

RHKGZYVYKXVQSD-UHFFFAOYSA-M |

Isomerische SMILES |

C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

Kanonische SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves several steps. One method includes conducting a backflow reaction on rhodium chloride trihydrate and a triphenylphosphine solution to prepare triphenylphosphine rhodium chloride. This intermediate is then mixed with N,N-dimethylformamide under nitrogen protection, followed by the addition of acetylacetone. The mixture undergoes a backflow heating reaction, is cooled to room temperature, concentrated, and then icy water is added to precipitate the crystals. The crystals are filtered, washed with water, and vacuum dried to obtain the final product . This method is advantageous as it uses environment-friendly solvents like ethyl alcohol, reducing production costs and environmental impact .

Analyse Chemischer Reaktionen

Rhodium, (triphenylphosphine)carbonylacetylacetonate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Rhodium, (triphenylphosphine)carbonylacetylacetonate is extensively used in scientific research and industrial applications:

Wirkmechanismus

The mechanism of action of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. For example, in hydroformylation, the rhodium center coordinates with the alkene and carbon monoxide, facilitating the addition of a formyl group to the alkene .

Vergleich Mit ähnlichen Verbindungen

Rhodium, (triphenylphosphine)carbonylacetylacetonate can be compared with other rhodium complexes such as:

Wilkinson’s Catalyst (chloridotris(triphenylphosphine)rhodium(I)): This compound is also used in hydrogenation reactions but differs in its coordination environment and specific applications.

Rhodium acetylacetonate: This compound is another coordination complex of rhodium, used in different catalytic processes.

Rhodium, (triphenylphosphine)carbonylacetylacetonate stands out due to its unique combination of ligands, which provide specific catalytic properties and stability in various reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.